molecular formula C12H15N3OS B11764153 2-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)ethanamine

2-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)ethanamine

Cat. No.: B11764153
M. Wt: 249.33 g/mol
InChI Key: LMYHHWGBYPLMJB-UHFFFAOYSA-N
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Description

2-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)ethanamine is a 1,3,4-thiadiazole derivative characterized by a 4-ethoxyphenyl substituent at position 5 of the heterocyclic ring and an ethanamine group at position 2. The 1,3,4-thiadiazole core is known for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

2-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]ethanamine

InChI

InChI=1S/C12H15N3OS/c1-2-16-10-5-3-9(4-6-10)12-15-14-11(17-12)7-8-13/h3-6H,2,7-8,13H2,1H3

InChI Key

LMYHHWGBYPLMJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)CCN

Origin of Product

United States

Preparation Methods

The synthesis of 2-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzoyl chloride with thiosemicarbazide to form the intermediate 4-ethoxyphenylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name (Source) Substituent (Position 5) Amine/Functional Group Melting Point (°C) Yield (%) Biological Activity
Target Compound 4-Ethoxyphenyl Ethanamine N/A N/A Not reported
5e () 4-Chlorobenzylthio Acetamide 132–134 74 Not specified
5h () Benzylthio Acetamide 133–135 88 Not specified
[5-(4-Methoxyphenyl)...] () 4-Methoxyphenyl Methanamine HCl N/A N/A Not specified
5-(4-Methylphenyl)... () 4-Methylphenyl Amine N/A N/A Insecticidal, fungicidal
2-(1,3,4-Thiadiazol-2-yl)ethanamine () None Ethanamine diHCl N/A N/A Not specified
5-(4-Methylphenyl)-N-allyl... () 4-Methylphenyl Allylamine N/A N/A Not specified
Key Observations:

Substituent Effects :

  • Electron-Donating Groups (e.g., Ethoxy, Methoxy, Methyl) : The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to 4-methoxyphenyl () or 4-methylphenyl (). This may improve pharmacokinetic properties but could reduce water solubility .
  • Electron-Withdrawing Groups (e.g., Chloro) : Compounds like 5e (4-chlorobenzylthio) exhibit higher melting points (132–134°C) compared to benzylthio derivatives (133–135°C for 5h), suggesting stronger intermolecular interactions due to polarizable C-Cl bonds .

Amine Group Variations :

  • Ethanamine vs. Acetamide : The target compound’s ethanamine group (-CH₂CH₂NH₂) may enhance solubility in aqueous media compared to acetamide derivatives (e.g., 5e–5m in ), which have hydrogen-bonding amide groups but lower basicity .
  • Salt Forms : and highlight hydrochloride or dihydrochloride salts, which improve crystallinity and stability. The target compound’s free amine form may require salt formation for pharmaceutical applications.

Biological Activity Trends :

  • 4-Methylphenyl-substituted thiadiazoles () show insecticidal and fungicidal activities, likely due to the hydrophobic methyl group enhancing target binding. The ethoxy group in the target compound may offer similar or improved activity due to its larger size and electron-donating nature .

Comparison with Oxadiazole Derivatives

Oxadiazole analogs (e.g., ) replace the sulfur atom in the thiadiazole ring with oxygen. Key differences include:

  • Hydrogen Bonding : Oxygen in oxadiazoles may form stronger hydrogen bonds compared to sulfur, affecting target affinity. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine () could exhibit distinct pharmacokinetics compared to thiadiazole-based compounds.

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